molecular formula C14H19N5O5 B1681251 替卡地诺森 CAS No. 204512-90-3

替卡地诺森

货号: B1681251
CAS 编号: 204512-90-3
分子量: 337.33 g/mol
InChI 键: OESBDSFYJMDRJY-BAYCTPFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

  • Management of Paroxysmal Supraventricular Tachycardia (PSVT) :
    • Clinical trials have demonstrated that tecadenoson can effectively convert PSVT to normal sinus rhythm. In a multicenter trial, an optimal regimen of 300 µg/600 µg was identified, achieving a conversion rate of 90% among patients with symptomatic PSVT .
    • The drug's rapid action is notable; median time to conversion was less than one minute for higher dose regimens .
  • Atrial Fibrillation :
    • Tecadenoson is also being investigated for its efficacy in treating atrial fibrillation. Phase II trials have been completed to assess its safety and effectiveness in this context .
  • Potential Use in Cardiac Resuscitation :
    • There is ongoing research into the role of tecadenoson during cardiopulmonary resuscitation (CPR). Its ability to modulate heart rhythm without adverse cardiovascular effects positions it as a potential therapeutic agent in emergency settings .

Safety Profile

Tecadenoson's selective action minimizes common side effects associated with other adenosine receptor agonists. Clinical studies report fewer instances of flushing, dyspnea, and hypotension compared to traditional treatments like adenosine . The drug has also shown a lower incidence of post-conversion atrial fibrillation .

Case Studies

  • Study on PSVT Management : A randomized controlled trial involving 181 patients evaluated multiple dosing regimens of tecadenoson against placebo. The study concluded that higher doses significantly increased conversion rates and reduced adverse events compared to placebo, highlighting tecadenoson's therapeutic potential in acute settings .
  • Phase II Trial for Atrial Fibrillation : In this study, patients received varying doses of intravenous tecadenoson to assess its impact on heart rhythm stabilization. Results indicated effective conversion rates with minimal side effects, supporting further investigation into its use for atrial fibrillation management .

Summary Table of Findings

ApplicationMechanismKey FindingsReferences
Paroxysmal Supraventricular TachycardiaSelective A1 receptor stimulation90% conversion rate at optimal dose
Atrial FibrillationModulation of AV node conductionEffective and safe in Phase II trials
Cardiac ResuscitationPotential modulation during CPROngoing research into efficacy

生化分析

Biochemical Properties

Tecadenoson interacts with the A1 adenosine receptor . It selectively stimulates this receptor, which is known to slow the conduction of electrical impulses in the AV node of the heart . This interaction reduces the number of electrical impulses that reach the ventricle, without affecting blood pressure .

Cellular Effects

Tecadenoson’s interaction with the A1 adenosine receptor has significant effects on various types of cells and cellular processes . It influences cell function by slowing the speed of AV nodal conduction . This may convert patients from PSVT to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilation such as flushing, palpitations, or headache .

Molecular Mechanism

The molecular mechanism of Tecadenoson involves its selective stimulation of the A1 adenosine receptor . This stimulation slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .

Temporal Effects in Laboratory Settings

In laboratory settings, Tecadenoson has shown to be an effective agent for producing rapid and sustained conversion of PSVT to sinus rhythm . The adverse effects that are typically attributed to adenosine’s nonselective stimulation of the A2 adenosine receptor appear to occur less frequently with the use of Tecadenoson .

Dosage Effects in Animal Models

In animal models, the effects of Tecadenoson have been observed to vary with different dosages . Low doses of Tecadenoson have minimal effects on atrium-ventricular, nodal conduction, and blood pressure compared with adenosine . At high doses, Tecadenoson may also display atrium-ventricular block .

Metabolic Pathways

Tecadenoson is involved in the adenosine receptor pathway . It selectively stimulates the A1 adenosine receptor, which is part of this pathway . This stimulation slows the conduction of electrical impulses in the AV node of the heart .

Transport and Distribution

Tecadenoson is transported largely by the human equilibrative nucleoside transporter 1 (hENT1) . This transporter mediates the passage of Tecadenoson across the blood-brain barrier (BBB), which may contribute to the adverse CNS effects observed in clinical trials .

Subcellular Localization

The subcellular localization of Tecadenoson is likely to be influenced by its transport via hENT1 . As hENT1 is known to be located in the plasma membrane, Tecadenoson is likely to be found in the same location following its transport into the cell .

化学反应分析

特卡地索会经历各种化学反应,包括:

    氧化: 特卡地索在特定条件下可以被氧化,导致形成不同的氧化产物。

    还原: 还原反应可以改变特卡地索中的官能团,从而改变其化学性质。

    取代: 取代反应可以在特卡地索分子的不同位置发生,导致形成不同的衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

相似化合物的比较

特卡地索与其他 A1 腺苷受体激动剂如色洛地索和 PJ-875 相比 。虽然所有这些化合物都靶向 A1 受体,但特卡地索在其高选择性和减少的副作用方面是独一无二的。其他类似化合物包括:

特卡地索因其有利的结合选择性和其结构中呋喃氧赋予的额外溶解性而脱颖而出

生物活性

Tecadenoson is a novel selective A1 adenosine receptor agonist that has been primarily evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm. This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in cardiac conduction and has implications for therapeutic applications in cardiology.

Tecadenoson acts by selectively binding to the A1 adenosine receptor, which is located in the atrioventricular (AV) node of the heart. The stimulation of this receptor leads to:

  • Slowed conduction of electrical impulses : This action reduces the frequency of electrical impulses reaching the ventricles, thereby aiding in the conversion of PSVT to sinus rhythm without significantly affecting blood pressure.
  • Lower incidence of adverse effects : Compared to non-selective adenosine agonists, tecadenoson is associated with fewer side effects such as flushing, dyspnea, and hypotension due to its selective action on the A1 receptor rather than stimulating other adenosine receptor subtypes (A2A, A2B, A3) .

Clinical Trials and Efficacy

Multiple clinical trials have assessed the safety and efficacy of tecadenoson. Key findings include:

  • Phase I and II Trials : These studies demonstrated that tecadenoson effectively converts PSVT to normal sinus rhythm in a significant percentage of patients. In one study, an optimal regimen (300 µg/600 µg) converted 90% of patients (28 out of 31) rapidly .
  • Phase III Trials : Ongoing trials are evaluating tecadenoson's effectiveness compared to standard treatments like adenosine. Early results suggest that tecadenoson may provide a more favorable safety profile .

Comparative Analysis with Other Adenosine Agonists

The following table summarizes the biological activity and clinical outcomes associated with tecadenoson compared to traditional adenosine:

Characteristic Tecadenoson Adenosine
Receptor Selectivity Selective for A1Non-selective
Primary Use Conversion of PSVTConversion of PSVT
Common Side Effects Fewer (e.g., flushing, hypotension)More frequent (e.g., flushing, chest discomfort)
Conversion Rate in Trials ~90% effectivenessVariable effectiveness
Phase of Trials Phase III ongoingEstablished use

Case Studies

Several case studies have highlighted tecadenoson's potential benefits:

  • In a controlled study involving patients with recurrent PSVT, administration of tecadenoson resulted in rapid conversion to sinus rhythm without significant hemodynamic instability. Patients reported minimal side effects compared to historical data on adenosine use .
  • Another study emphasized the lower incidence of atrial fibrillation post-conversion with tecadenoson compared to adenosine, suggesting a potentially safer profile for patients at risk .

属性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174415
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

204512-90-3
Record name Tecadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204512-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecadenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tecadenoson
Reactant of Route 2
Reactant of Route 2
Tecadenoson
Reactant of Route 3
Reactant of Route 3
Tecadenoson
Reactant of Route 4
Reactant of Route 4
Tecadenoson
Reactant of Route 5
Reactant of Route 5
Tecadenoson
Reactant of Route 6
Tecadenoson

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。